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Compound of Interest

Compound Name:
Ethyl 5-(4-nitrophenyl)oxazole-4-

carboxylate

Cat. No.: B1591790 Get Quote

An In-depth Guide for Researchers and Drug Development Professionals

Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate is a highly functionalized heterocyclic

compound that has emerged as a valuable chemical intermediate in the synthesis of a diverse

array of biologically active molecules. Its strategic placement of a reactive nitro group, an

activatable ester, and a stable oxazole core makes it a powerful building block for medicinal

chemists and researchers in drug discovery and materials science. This document provides a

comprehensive overview of its applications, detailed synthetic protocols, and key chemical

transformations.

Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of Ethyl 5-(4-
nitrophenyl)oxazole-4-carboxylate is paramount for its safe handling and successful

application in synthesis.
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Property Value Reference

CAS Number 72030-87-6 [1]

Molecular Formula C₁₂H₁₀N₂O₅ [2]

Molecular Weight 262.22 g/mol [2]

Appearance Pale yellow to yellow solid
(General observation for

similar compounds)

Storage
Store at 2-8°C in a dry, well-

ventilated place.
[2]

Safety and Handling: As with all nitroaromatic compounds, appropriate personal protective

equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work

should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with

skin and eyes. In case of contact, rinse immediately with plenty of water.

Synthesis of Ethyl 5-(4-nitrophenyl)oxazole-4-
carboxylate
The synthesis of the title compound can be achieved through several established methods for

oxazole formation. One of the most common and effective is a modification of the Robinson-

Gabriel synthesis. This involves the cyclization of an α-acylamino ketone.

Ethyl 2-amino-2-(4-nitrophenyl)acetate Intermediate α-acylamino ketone+ B

Oxalyl chloride

Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate

+ D
(Cyclization)

Dehydrating agent
(e.g., POCl₃, H₂SO₄)
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General synthetic approach to the target compound.

Protocol: Synthesis via Robinson-Gabriel Type Cyclization

This protocol is a representative procedure based on established oxazole syntheses.[3]

Materials:

Ethyl 2-amino-2-(4-nitrophenyl)acetate hydrochloride

Oxalyl chloride

Anhydrous Dichloromethane (DCM)

Triethylamine (TEA)

Phosphorus oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄)

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate or magnesium sulfate

Silica gel for column chromatography

Ethyl acetate and hexanes for chromatography

Procedure:

Acylation: To a stirred solution of ethyl 2-amino-2-(4-nitrophenyl)acetate hydrochloride (1.0

eq) in anhydrous DCM at 0 °C, slowly add triethylamine (2.2 eq). Stir for 15 minutes. In a

separate flask, dissolve oxalyl chloride (1.1 eq) in anhydrous DCM. Add the oxalyl chloride

solution dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room

temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
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Work-up: Quench the reaction by the slow addition of water. Separate the organic layer, and

wash successively with saturated sodium bicarbonate solution, water, and brine. Dry the

organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure

to yield the crude α-acylamino ketone intermediate.

Cyclization and Dehydration: Dissolve the crude intermediate in a suitable solvent like

toluene or acetonitrile. Add a dehydrating agent such as phosphorus oxychloride (2.0 eq) or

a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux (80-110 °C) and

stir for 2-4 hours, monitoring by TLC.

Final Work-up and Purification: Cool the reaction mixture to room temperature and carefully

quench by pouring it onto crushed ice and neutralizing with a saturated sodium bicarbonate

solution. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers,

wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the

crude product by silica gel column chromatography using a gradient of ethyl acetate in

hexanes to afford Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate as a solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR

spectroscopy, and mass spectrometry to confirm its identity and purity. While specific spectral

data for this exact compound is not readily available in public databases, analogous structures

can provide expected chemical shifts and absorption bands.[4][5]

Utility as a Chemical Intermediate
The synthetic value of Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate lies in the selective

transformations of its nitro and ester functionalities. This allows for the construction of more

complex molecules with potential pharmaceutical applications, including in the development of

antimicrobial and antitumor agents.[2]
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Key transformations of the title compound.

Reduction of the Nitro Group
The reduction of the aromatic nitro group to an amine is a pivotal transformation, opening up a

plethora of subsequent functionalization possibilities.

Protocol: Reduction to Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate

Materials:

Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

Concentrated Hydrochloric Acid (HCl)
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Ethanol

Sodium hydroxide (NaOH) solution

Ethyl acetate

Procedure:

Suspend Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate (1.0 eq) in ethanol.

Add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated HCl to the suspension.

Heat the reaction mixture to reflux (around 70-80 °C) for 2-3 hours, or until TLC indicates

complete consumption of the starting material.

Cool the mixture to room temperature and carefully neutralize with a concentrated NaOH

solution until the pH is basic (pH 8-9).

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

The crude product, Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate, can be purified by column

chromatography or recrystallization if necessary.

Amide Bond Formation
The resulting amine is a versatile handle for introducing a wide range of substituents via amide

bond formation, a cornerstone of medicinal chemistry. This is particularly relevant in the

synthesis of kinase inhibitors and other targeted therapies.

Protocol: General Amide Coupling

Materials:

Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate

Carboxylic acid of interest (R-COOH)
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Coupling agents (e.g., HATU, HBTU, or EDCI/HOBt)

Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

Dissolve the carboxylic acid (1.1 eq) in anhydrous DMF or DCM.

Add the coupling agent (e.g., HATU, 1.2 eq) and the base (e.g., DIPEA, 2.0 eq) to the

solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

Add a solution of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate (1.0 eq) in the same solvent

to the reaction mixture.

Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC.

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water,

saturated sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Purify the crude product by column chromatography on silica gel to obtain the desired amide

derivative.

Hydrolysis of the Ethyl Ester
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be

coupled with various amines to generate another class of amide derivatives.

Protocol: Hydrolysis to 5-(4-Nitrophenyl)oxazole-4-carboxylic acid

Materials:

Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
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Tetrahydrofuran (THF) and Water

Hydrochloric acid (1N HCl)

Ethyl acetate

Procedure:

Dissolve Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate (1.0 eq) in a mixture of THF and

water (e.g., 3:1 ratio).

Add an aqueous solution of LiOH or NaOH (2-3 eq) and stir the mixture at room temperature

for 2-4 hours.

Monitor the reaction by TLC until the starting material is consumed.

Remove the THF under reduced pressure.

Acidify the aqueous residue to pH 2-3 with 1N HCl.

Extract the precipitated carboxylic acid with ethyl acetate (3 x 30 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate to yield the carboxylic acid, which can often be used in the next step without

further purification.

Applications in the Synthesis of Bioactive
Molecules
The derivatives of Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate have been explored as

precursors to a range of potential therapeutic agents. The oxazole core is a privileged structure

in medicinal chemistry, found in numerous natural products and synthetic drugs with activities

including antibacterial, antifungal, anti-inflammatory, and anticancer properties.

Notably, the structural motif present in the derivatives of this intermediate is reminiscent of that

found in certain classes of kinase inhibitors and tubulin polymerization inhibitors. For example,

the synthesis of combretastatin analogues, which are potent tubulin inhibitors, often involves
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the coupling of two substituted aromatic rings. The aminophenyl oxazole derivative serves as a

versatile scaffold for one of these rings, allowing for the exploration of structure-activity

relationships by varying the substituents introduced via amide coupling.[6][7]

Conclusion
Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate is a valuable and versatile chemical

intermediate. Its straightforward synthesis and the presence of orthogonally reactive functional

groups provide a robust platform for the generation of diverse molecular libraries. The protocols

outlined in this guide offer a starting point for researchers to harness the potential of this

building block in the discovery and development of novel pharmaceuticals and functional

materials. As with any synthetic procedure, optimization of reaction conditions may be

necessary depending on the specific substrates and desired outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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